molecular formula C13H7F3O2 B1386273 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde CAS No. 1157092-88-0

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde

Cat. No. B1386273
CAS RN: 1157092-88-0
M. Wt: 252.19 g/mol
InChI Key: IZNNWEDEDYGCEB-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde (DFPFBA) is a fluorinated benzaldehyde derivative with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drug metabolites. DFPFBA has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been widely studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been used as a building block for the synthesis of a variety of drug metabolites, including those of the anti-cancer drug imatinib. In materials science, it has been used as a precursor for the synthesis of a variety of polymers and other materials. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, including those used in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is not fully understood. However, it is believed to be related to its ability to interact with a variety of enzymes, receptors, and other molecules in the body. Its interaction with these molecules can lead to the activation of various biochemical pathways, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde are not fully understood. However, it has been shown to interact with a variety of enzymes, receptors, and other molecules in the body. This interaction can lead to the activation of various biochemical pathways, which can then lead to a variety of physiological effects. For example, 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the brain. This can lead to increased alertness, improved memory, and increased cognitive function. Additionally, 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been shown to interact with the enzyme cyclooxygenase-2, which can lead to the inhibition of the production of pro-inflammatory molecules. This can lead to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has a number of advantages and limitations for lab experiments. One of the main advantages is its versatility as a building block for the synthesis of a variety of compounds. Additionally, it can be synthesized relatively easily and inexpensively using a variety of methods. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to purify and isolate 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde due to its low solubility in many solvents. Additionally, its reactivity can make it difficult to control the reaction conditions.

Future Directions

The potential applications of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde are still being explored. In the future, it is likely that 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde will continue to be studied for its potential applications in medicinal chemistry and materials science. Additionally, it may be used in the synthesis of a variety of other compounds, such as heterocyclic compounds and polymers. Additionally, further research may be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research may be conducted to improve its purification and isolation methods, as well as to improve its reactivity and control of reaction conditions.

properties

IUPAC Name

4-(3,4-difluorophenoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-3-2-9(6-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNWEDEDYGCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 3,4-difluorobenzaldehyde and 3,4-difluorophenol. LC-MS (ESI): m/z 253 [M+H]+; 3.39 min (ret time).
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